molecular formula C7H4BrClN2O B1527563 5-Bromo-7-chloro-1,3-benzoxazol-2-amine CAS No. 1248045-93-3

5-Bromo-7-chloro-1,3-benzoxazol-2-amine

Cat. No. B1527563
M. Wt: 247.47 g/mol
InChI Key: WKSJMJXQUPOKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-chloro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H5BrCl2N2O . It is used in research .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular weight of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is 283.94 . The molecular formula is C7H5BrCl2N2O .


Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

The physical form of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is powder . The melting point is 221-222 .

Scientific Research Applications

  • Synthesis and Chemical Properties

    • Synthesis and IR Spectra of 2-Aminobenzoxazole Derivatives : 5-Bromo-7-chloro-1,3-benzoxazol-2-amine, a derivative of 2-aminobenzoxazole, was synthesized and analyzed using IR spectroscopy. This study highlighted the difference in chemical structure between the amino and imino forms of the compound in solution and solid state, respectively (Simov & Davidkov, 1981).
  • Catalysis and Chemical Reactions

    • Selective Amination of Polyhalopyridines : Research demonstrates the use of a palladium-Xantphos complex for amination reactions, where 5-bromo-2-chloropyridine was converted to 5-amino-2-chloropyridine. This indicates the potential utility of bromo-chloro-benzoxazole derivatives in catalyzed amination processes (Ji, Li, & Bunnelle, 2003).
  • Antimicrobial Applications

    • Synthesis and Antimicrobial Activities of Triazole Derivatives : In this study, derivatives similar to 5-Bromo-7-chloro-1,3-benzoxazol-2-amine demonstrated antimicrobial activities, indicating its potential in developing new antimicrobial agents (Bektaş et al., 2007).
  • Material Science and Corrosion Inhibition

    • Evaluation of Triazole Schiff Bases as Corrosion Inhibitors : Derivatives of benzoxazole have been investigated as corrosion inhibitors, suggesting the possible application of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine in material science and corrosion protection (Chaitra, Mohana, & Tandon, 2015).
  • Structural Analysis and Coordination Compounds

    • Structural Analysis of Benzoxazole Derivatives : The study of a compound structurally similar to 5-Bromo-7-chloro-1,3-benzoxazol-2-amine showcased its potential in the formation of coordination compounds, which could be pivotal in various chemical applications (Téllez et al., 2013).

Safety And Hazards

The safety information for 5-bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-7-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSJMJXQUPOKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-1,3-benzoxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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